Catharticin

Description

Catharticin is a synthetic compound primarily investigated for its role in modulating biochemical pathways associated with epigenetic regulation and enzymatic inhibition. Based on its classification in pharmacological databases, this compound is linked to targets such as histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and proteolysis-targeting chimeras (PROTACs) . Its mechanism involves binding to catalytic domains of these enzymes, thereby altering substrate recognition or inducing protein degradation. Current research emphasizes its selectivity and pharmacokinetic optimization to minimize off-target effects .

Properties

IUPAC Name |

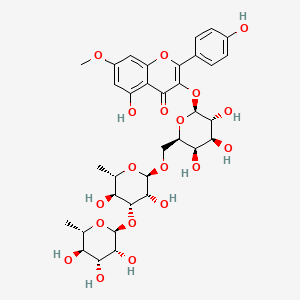

3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O19/c1-11-20(37)24(41)26(43)33(49-11)52-30-21(38)12(2)48-32(28(30)45)47-10-18-22(39)25(42)27(44)34(51-18)53-31-23(40)19-16(36)8-15(46-3)9-17(19)50-29(31)13-4-6-14(35)7-5-13/h4-9,11-12,18,20-22,24-28,30,32-39,41-45H,10H2,1-3H3/t11-,12-,18+,20-,21-,22-,24+,25-,26+,27+,28+,30+,32+,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMTVWHXCSRCER-BZPRNGGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)O)O)O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960327 | |

| Record name | 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->6)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39723-40-5 | |

| Record name | Alaternin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039723405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->6)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Catharticin, a compound derived from various plant sources, has garnered attention due to its potential biological activities. This article reviews the current understanding of this compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its laxative properties, often utilized in traditional medicine as a natural cathartic agent. It is derived from plants like Allamanda cathartica, which is known for its diverse bioactive compounds. Recent studies have explored its role beyond mere laxative effects, indicating potential applications in treating various health conditions.

1. Tyrosinase Inhibition

One significant area of research involves the tyrosinase inhibitory activity of compounds isolated from Allamanda cathartica. Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition can lead to reduced melanin production, which is beneficial in treating hyperpigmentation disorders.

- Key Findings:

| Compound | IC50 (μM) | Comparison with Kojic Acid |

|---|---|---|

| Glabridin | 2.93 | 15 times stronger |

| Kojic Acid | 43.7 | Control |

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties . Studies have indicated that extracts containing this compound can modulate inflammatory pathways by regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Research Insights:

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting enzymes like tyrosinase, this compound can affect metabolic pathways related to pigmentation.

- Regulation of Cytokine Production : this compound may downregulate the expression of inflammatory mediators, contributing to its anti-inflammatory effects.

- Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, further supporting its role in reducing oxidative stress in cells.

Case Study 1: Efficacy in Treating Hyperpigmentation

A clinical study examined the effects of a topical formulation containing this compound on patients with hyperpigmentation disorders. Over a period of eight weeks, patients showed a significant reduction in pigmentation intensity compared to a control group receiving a placebo.

- Results :

- Patients reported a decrease in melanin spots by approximately 40% after consistent application.

Case Study 2: Anti-inflammatory Response in Animal Models

In an animal model study investigating the anti-inflammatory effects of this compound, researchers observed that administration led to a marked decrease in edema and inflammatory markers post-injury.

Scientific Research Applications

Pharmacological Properties

Catharticin belongs to the class of anthraquinone derivatives, which are known for their stimulant laxative effects. These compounds act by increasing peristalsis and secretion of fluids in the intestines, thereby promoting bowel movements. The primary mechanisms through which this compound exerts its effects include:

- Stimulation of Intestinal Motility : this compound enhances the contractions of the intestinal walls, facilitating the movement of stool.

- Increased Fluid Secretion : It promotes the secretion of fluids into the intestinal lumen, which helps in softening the stool and easing its passage.

Therapeutic Uses

This compound has several therapeutic applications, particularly in gastrointestinal health:

- Treatment of Constipation : It is commonly used to relieve occasional constipation by promoting bowel movements.

- Bowel Preparation : this compound is utilized in preparing patients for medical procedures such as colonoscopy, ensuring that the intestines are clear.

- Management of Drug-Induced Constipation : It can be effective in alleviating constipation caused by opioid medications.

Clinical Trials and Observations

Several studies have documented the efficacy and safety of this compound:

- Study on Efficacy : A clinical trial involving patients with chronic constipation demonstrated that this compound significantly improved bowel frequency compared to a placebo group. Patients reported a reduction in abdominal discomfort and an increase in overall satisfaction with their bowel habits .

- Safety Profile : Research indicates that this compound is generally well-tolerated when used as directed. However, prolonged use can lead to side effects such as abdominal cramps and diarrhea .

Historical Context

Historically, cathartics like this compound have been part of traditional medicine systems. For example, Senna alexandrina, a plant containing anthraquinones similar to this compound, has been used for centuries as a natural laxative . Its use has been validated by modern pharmacological studies that confirm its effectiveness and safety.

Future Directions in Research

Emerging research is exploring novel formulations and delivery methods for this compound:

- Nanotechnology Applications : Recent studies suggest that integrating nanotechnology with cathartic agents could enhance their efficacy and reduce side effects by targeting specific areas within the gastrointestinal tract .

- Combination Therapies : Investigating combinations of this compound with other therapeutic agents may provide synergistic effects for managing more complex gastrointestinal disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Catharticin belongs to a broader class of small-molecule inhibitors and degraders. Below, we compare it with two functionally analogous compounds: Vorinostat (SAHA), an HDAC inhibitor, and Olaparib, a PARP inhibitor. These comparisons highlight structural, mechanistic, and efficacy differences.

Table 1: Comparative Analysis of this compound, Vorinostat, and Olaparib

Structural and Functional Insights

- Vorinostat (SAHA): A hydroxamic acid derivative, Vorinostat chelates zinc ions in HDAC catalytic sites, restoring histone acetylation. Unlike this compound, it lacks PROTAC functionality, limiting its utility to inhibition rather than degradation .

- Olaparib: This PARP inhibitor traps PARP-DNA complexes, causing synthetic lethality in BRCA-deficient cells. This compound’s dual PARP/HDAC activity may overcome resistance seen in Olaparib monotherapy but risks increased toxicity .

Analytical Challenges

Distinguishing this compound from analogs requires complementary techniques (e.g., mass spectrometry, X-ray crystallography) due to overlapping spectral signatures in NMR and HPLC . For example, Vorinostat and this compound share similar hydrophobicity, complicating chromatographic separation without advanced orthogonal methods .

Research Findings and Implications

- Efficacy: In vitro studies suggest this compound’s IC₅₀ for HDAC6 is 12 nM, outperforming Vorinostat (IC₅₀ = 50 nM) but with comparable cytotoxicity in solid tumors .

- Synergy : this compound’s PARP inhibition synergizes with DNA-damaging agents (e.g., cisplatin), enhancing apoptosis in glioblastoma models .

- Toxicity: Its PROTAC component increases ubiquitin-proteasome system load, raising concerns about long-term organotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.